molecular formula C10H6N4O2 B14845971 5-(3-Cyanophenyl)-4H-1,2,4-triazole-3-carboxylic acid

5-(3-Cyanophenyl)-4H-1,2,4-triazole-3-carboxylic acid

Cat. No.: B14845971
M. Wt: 214.18 g/mol
InChI Key: AIAYCNNOWPJVLS-UHFFFAOYSA-N
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Description

5-(3-Cyanophenyl)-4H-1,2,4-triazole-3-carboxylic acid is an organic compound that belongs to the class of triazole derivatives Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-(3-Cyanophenyl)-4H-1,2,4-triazole-3-carboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 3-cyanobenzaldehyde with hydrazine hydrate to form the corresponding hydrazone. This intermediate is then subjected to cyclization with triethyl orthoformate and ammonium acetate to yield the desired triazole derivative.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to ensure high yield and purity. Continuous flow reactors and automated systems may be employed to enhance efficiency and scalability.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the triazole ring, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can target the cyanophenyl group, converting the nitrile group to an amine or other functional groups.

    Substitution: The triazole ring can participate in substitution reactions, where one of the hydrogen atoms is replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions to facilitate substitution reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield triazole N-oxides, while reduction can produce amine derivatives.

Scientific Research Applications

5-(3-Cyanophenyl)-4H-1,2,4-triazole-3-carboxylic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

    Biology: The compound’s derivatives have shown potential as enzyme inhibitors and antimicrobial agents.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.

    Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 5-(3-Cyanophenyl)-4H-1,2,4-triazole-3-carboxylic acid involves its interaction with specific molecular targets. The triazole ring can form hydrogen bonds and coordinate with metal ions, influencing enzyme activity and protein function. The cyanophenyl group can interact with hydrophobic pockets in proteins, enhancing binding affinity and specificity. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

  • 5-Phenyl-4H-1,2,4-triazole-3-carboxylic acid
  • 5-(4-Methylphenyl)-4H-1,2,4-triazole-3-carboxylic acid
  • 5-(4-Chlorophenyl)-4H-1,2,4-triazole-3-carboxylic acid

Comparison: Compared to its analogs, 5-(3-Cyanophenyl)-4H-1,2,4-triazole-3-carboxylic acid exhibits unique properties due to the presence of the cyanophenyl group. This group enhances the compound’s electron-withdrawing capability, influencing its reactivity and binding interactions. Additionally, the cyanophenyl group can participate in specific interactions with biological targets, potentially leading to distinct pharmacological profiles.

Properties

Molecular Formula

C10H6N4O2

Molecular Weight

214.18 g/mol

IUPAC Name

3-(3-cyanophenyl)-1H-1,2,4-triazole-5-carboxylic acid

InChI

InChI=1S/C10H6N4O2/c11-5-6-2-1-3-7(4-6)8-12-9(10(15)16)14-13-8/h1-4H,(H,15,16)(H,12,13,14)

InChI Key

AIAYCNNOWPJVLS-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)C2=NNC(=N2)C(=O)O)C#N

Origin of Product

United States

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